![molecular formula C17H15NO3 B6369691 2-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261889-51-3](/img/structure/B6369691.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]benzoic acid, also known as “2-CPBA”, is a cyclopropyl amide derivative of benzoic acid that has been studied for its various biochemical and physiological effects. It is a colorless solid that is soluble in organic solvents, such as acetone and ethanol, and has a melting point of approximately 145 °C. 2-CPBA is used in synthetic organic chemistry as a reagent to introduce a cyclopropyl group into molecules, and is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anxiolytics.
Scientific Research Applications
2-CPBA is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various pharmaceuticals, such as anticonvulsants and anxiolytics. It is also used in the synthesis of other organic compounds, such as cyclopropyl amides, cyclopropyl amines, and cyclopropyl esters. Additionally, 2-CPBA is used in the synthesis of cyclopropyl analogs of natural products, such as steroids and terpenoids.
Mechanism of Action
2-CPBA acts as an inhibitor of the enzyme cytochrome P450 (CYP) 2C19. This enzyme is responsible for metabolizing a variety of drugs, including anticonvulsants and anxiolytics. By inhibiting the activity of this enzyme, 2-CPBA can increase the bioavailability of these drugs and thus increase their therapeutic effects.
Biochemical and Physiological Effects
2-CPBA has been studied for its effects on a variety of biochemical and physiological processes. In studies involving rats, 2-CPBA was found to reduce the activity of CYP2C19, thus increasing the bioavailability of drugs metabolized by this enzyme. Additionally, 2-CPBA has been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-CPBA may have potential therapeutic applications in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-CPBA has several advantages in laboratory experiments. It is a colorless solid that is soluble in organic solvents, such as acetone and ethanol. Additionally, it is relatively inexpensive and can be synthesized in high yields and purities. However, 2-CPBA does have some limitations. It is toxic and corrosive, and should be handled with caution. Additionally, it can react with other compounds, and should be used with care to avoid unwanted side reactions.
Future Directions
Future research on 2-CPBA could focus on its potential therapeutic applications. For example, further studies could be conducted to determine whether 2-CPBA could be used to increase the bioavailability of drugs used to treat Alzheimer’s disease. Additionally, further research could be conducted to determine the mechanism of action of 2-CPBA and its effects on other biochemical and physiological processes. Finally, further studies could be conducted to determine the potential toxic effects of 2-CPBA and to develop methods to minimize its toxicity.
Synthesis Methods
2-CPBA can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-bromobenzoic acid and cyclopropylamine in the presence of a base. This reaction yields 2-CPBA in high yield and purity. Another method involves the reaction of 2-bromobenzoic acid and cyclopropylamine in the presence of a palladium catalyst, which also yields 2-CPBA in high yield and purity.
properties
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(18-13-8-9-13)12-5-3-4-11(10-12)14-6-1-2-7-15(14)17(20)21/h1-7,10,13H,8-9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYXUSUCPZGNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683381 |
Source
|
Record name | 3'-(Cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-51-3 |
Source
|
Record name | 3'-(Cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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